molecular formula C24H22N4O3 B2998485 N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105224-79-0

N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No. B2998485
CAS RN: 1105224-79-0
M. Wt: 414.465
InChI Key: YDHBYQVZDDUYAD-UHFFFAOYSA-N
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Description

“N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide” is a chemical compound. It is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazole derivatives can generally be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Scientific Research Applications

  • Anticonvulsant Evaluation : Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, related to the compound , were synthesized and evaluated for anticonvulsant activities using various models in mice. Some compounds showed significant anticonvulsant activity and were considered effective with a good safety profile (Nath et al., 2021).

  • Pharmacological Evaluation : Heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives were evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds exhibited good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating with analgesic and anti-inflammatory effects (Faheem, 2018).

  • Antimicrobial and Hemolytic Activity : A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and screened for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, with some showing potential for further biological screening (Gul et al., 2017).

  • Antibacterial Study : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for their antibacterial activity. They exhibited moderate to high activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Corrosion Inhibition : Derivatives of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide were synthesized and investigated for their corrosion prevention efficiencies. They showed promising inhibition efficiencies in acidic and oil medium (Yıldırım & Çetin, 2008).

  • Anticancer Properties : Novel 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and evaluated for their cytotoxicity on various cancer cell lines. Some compounds showed high cytotoxicity, indicating potential as anticancer agents (Vinayak et al., 2014).

  • Cleavage of NO Bonds : Studies on the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines, related to the compound , were conducted. This research provides insights into the chemical behavior of such compounds under specific conditions (Srimannarayana et al., 1970).

properties

IUPAC Name

2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-15-12-16(2)21(17(3)13-15)25-20(29)14-28-11-7-10-19(24(28)30)23-26-22(27-31-23)18-8-5-4-6-9-18/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHBYQVZDDUYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

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